3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
CAS No.: 476321-54-7
Cat. No.: VC4898454
Molecular Formula: C18H14N4O5S2
Molecular Weight: 430.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476321-54-7 |
|---|---|
| Molecular Formula | C18H14N4O5S2 |
| Molecular Weight | 430.45 |
| IUPAC Name | 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H14N4O5S2/c19-29(26,27)12-4-5-13-14(9-12)28-18(20-13)21-17(25)10-2-1-3-11(8-10)22-15(23)6-7-16(22)24/h1-5,8-9H,6-7H2,(H2,19,26,27)(H,20,21,25) |
| Standard InChI Key | VQDJMEZBOLKXGO-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Introduction
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of functional groups, including a benzothiazole ring, a sulfamoyl group, and a pyrrolidinone moiety, which may contribute to its biological activity.
Synthesis
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. Key methods include:
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Starting Materials: Benzothiazole derivatives and pyrrolidinone precursors.
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Reaction Conditions: Temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Biological Activity and Applications
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Mechanism of Action: The compound may interact with various biological targets, potentially including immune checkpoint proteins, although specific data for this exact compound is limited.
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Potential Applications: Given its structural similarity to compounds with known anti-tumor activities, it may have potential applications in oncology and immunotherapy.
Research Findings and Data
| Property | Description |
|---|---|
| Molecular Weight | Not explicitly reported |
| Solubility | Not detailed in available literature |
| Biological Activity | Potential interactions with immune checkpoint proteins |
| Synthesis Complexity | Multi-step organic reactions required |
Future Directions
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Detailed Synthesis Optimization: Further research into optimizing synthesis conditions to improve yield and purity.
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Biological Activity Studies: In-depth investigations into its interactions with biological targets and potential therapeutic applications.
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Structural Modifications: Exploring modifications to enhance pharmacological properties.
Given the limited specific information available for 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, future studies should focus on comprehensive characterization and biological evaluation to unlock its full potential.
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